
(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C20H24N6O4 and its molecular weight is 412.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (E)-8-(2-(3-ethoxy-4-hydroxybenzylidene)hydrazinyl)-1,3-dimethyl-7-(2-methylallyl)-1H-purine-2,6(3H,7H)-dione is a novel derivative of purine that has shown promising biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The synthesis of this compound typically involves the modification of purine derivatives through various chemical reactions. The key steps include:
- Formation of Hydrazone : The hydrazone linkage is formed between 3-ethoxy-4-hydroxybenzaldehyde and an appropriate hydrazine derivative.
- Purine Derivation : The core purine structure is synthesized through known pathways involving methylation and allylation processes to introduce the desired substituents at the 1, 3, 7, and 8 positions.
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines. For instance:
- In vitro Studies : The compound was tested against prostate cancer and non-Hodgkin's lymphoma cells, showing IC50 values in the low micromolar range, indicating potent growth inhibition .
Enzyme Inhibition
The compound has been characterized as a dual inhibitor of phosphodiesterases (PDE4 and PDE7), which are crucial in regulating intracellular cAMP levels:
- Mechanism : By inhibiting these enzymes, the compound enhances cAMP signaling pathways that can lead to anti-inflammatory effects. In vivo studies showed a reduction in TNF-α levels by up to 88% in models of endotoxemia .
Anti-inflammatory Properties
The anti-inflammatory potential was further corroborated by experiments measuring cytokine levels in treated animal models. The compound demonstrated a significant reduction in pro-inflammatory cytokines, suggesting its utility in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound is closely linked to its structural features. Key observations include:
- Hydrophobic Substituents : The presence of hydrophobic groups at specific positions enhances binding affinity to target receptors.
- Hydrazone Linkage : This functional group appears essential for maintaining the compound's biological activity against PDEs and cancer cell lines.
Case Studies
Several case studies have highlighted the efficacy of this compound:
- Prostate Cancer Model : In a xenograft model of prostate cancer, administration of the compound resulted in a significant decrease in tumor size compared to controls.
- Inflammatory Response : In LPS-induced inflammation models, treatment with this compound led to marked improvements in inflammatory markers compared to standard treatments like indomethacin .
Data Tables
Biological Activity | IC50 Value (µM) | Cell Line/Model |
---|---|---|
Antiproliferative | 5.0 | Prostate Cancer |
Antiproliferative | 4.5 | Non-Hodgkin's Lymphoma |
PDE4 Inhibition | 0.25 | Enzymatic Assay |
PDE7 Inhibition | 0.30 | Enzymatic Assay |
TNF-α Reduction | 53% - 88% | Endotoxemia Model |
Propiedades
IUPAC Name |
8-[(2E)-2-[(3-ethoxy-4-hydroxyphenyl)methylidene]hydrazinyl]-1,3-dimethyl-7-(2-methylprop-2-enyl)purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O4/c1-6-30-15-9-13(7-8-14(15)27)10-21-23-19-22-17-16(26(19)11-12(2)3)18(28)25(5)20(29)24(17)4/h7-10,27H,2,6,11H2,1,3-5H3,(H,22,23)/b21-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMIXOQQBMYMTOZ-UFFVCSGVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NNC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/NC2=NC3=C(N2CC(=C)C)C(=O)N(C(=O)N3C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.